molecular formula C11H17NO3 B13518887 tert-Butyl (furan-2-ylmethyl)glycinate

tert-Butyl (furan-2-ylmethyl)glycinate

Cat. No.: B13518887
M. Wt: 211.26 g/mol
InChI Key: INYHYYUBMWJOIF-UHFFFAOYSA-N
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Description

tert-Butyl (furan-2-ylmethyl)glycinate is a glycine derivative featuring a tert-butyl ester group and a furan-2-ylmethyl substituent. Glycine esters are pivotal intermediates in pharmaceutical synthesis, particularly for peptide coupling and prodrug design. The tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions. The furan moiety introduces an oxygen-containing heterocyclic structure, which may influence electronic properties, solubility, and metabolic stability.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 2-(furan-2-ylmethylamino)acetate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)8-12-7-9-5-4-6-14-9/h4-6,12H,7-8H2,1-3H3

InChI Key

INYHYYUBMWJOIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate typically involves the reaction of furan-2-carbaldehyde with tert-butyl glycinate in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium triacetoxyborohydride and acetic acid .

Industrial Production Methods: Industrial production of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

2.1. Hydrolysis

The ester moiety in tert-Butyl (furan-2-ylmethyl)glycinate undergoes hydrolysis in aqueous environments, yielding glycine and furan-2-carbaldehyde derivatives. This reaction is pH-dependent and can be accelerated under acidic or basic conditions.

2.2. Amidation

The glycinate ester can react with amines to form amides. For example, TFBA (trifluorophenyl boronic acid)-catalyzed amide bond formation, as demonstrated in related systems, may facilitate reactions with primary or secondary amines, yielding peptide derivatives .

Reaction Conditions and Mechanisms

Reaction Type Conditions Mechanism Yield Reference
HydrolysisAqueous acid/baseEster cleavageVariable
AmidationTFBA catalyst, toluene, refluxAcyl transferUp to 96%
Nucleophilic SubstitutionBase (e.g., triethylamine), organic solventAcyl substitutionNot specified

Stability and Reactivity Considerations

The tert-butyl ester enhances stability under acidic conditions but may hydrolyze in basic environments. The furan ring’s reactivity dictates selectivity in electrophilic reactions, while the glycinate ester’s nucleophilicity influences substitution pathways.

Structural and Analytical Data

Molecular Formula : C₁₂H₁₆NO₄
Structure :

  • tert-Butyl group : Provides steric protection and stability.

  • Furan ring : Introduces aromaticity and potential for electrophilic substitution.

  • Glycinate ester : Facilitates amide bond formation and hydrolysis.

Analytical Methods :

  • NMR : Characterizes connectivity and substitution patterns.

  • Mass Spectrometry : Confirms molecular weight and purity.

Comparison with Analogous Compounds

Compound Key Feature Reactivity Applications
tert-Butyl glycinateNo furan ringHydrolysis, amidationPeptide synthesis
tert-Butyl (4-bromo-2-methylphenyl)glycinateBromo-substituted phenyl ringNucleophilic substitution, esterificationPharmaceutical intermediates
This compoundFuran ringHydrolysis, amidation, electrophilic substitutionBiologically active molecules

Scientific Research Applications

tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate involves its interaction with specific molecular targets. The furan ring can undergo electrophilic aromatic substitution, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of tert-Butyl (furan-2-ylmethyl)glycinate with related glycinate derivatives is summarized below:

Compound Substituent Molecular Formula Molecular Weight Physical State Key Features
tert-Butyl glycinate None (base structure) C₆H₁₃NO₂ 131.175 Liquid Simplest tert-butyl glycinate; used as a precursor for complex derivatives.
tert-Butyl (1-cyclohexyl-2-methylpropyl)glycinate Cyclohexyl, isopropyl C₁₆H₂₉NO₂ 267.41 Pale yellow oil Bulky aliphatic substituents enhance lipophilicity. Synthesized via reductive amination (84% yield).
tert-Butyl N-(4-chlorobenzyl)-N-[(5-nitro-2-thienyl)methyl]glycinate 4-Chlorobenzyl, 5-nitrothienyl C₁₉H₂₂ClN₃O₄S 436.91 Solid (exact state unspecified) Electron-withdrawing nitro and chloro groups; sulfur in thiophene may affect redox stability.
tert-Butyl (S)-(2-amino-2-phenylacetyl)glycinate Phenylacetyl, amino C₁₄H₂₀N₂O₃ 264.33 Solid (impurity) Chiral center; aromatic phenyl group enhances π-π interactions.
This compound (Target) Furan-2-ylmethyl C₁₁H₁₇NO₃ 227.26 Likely liquid/oil Furan provides oxygen heterocycle; potential for hydrogen bonding and metabolic oxidation.
Key Observations:
  • Lipophilicity : Bulky substituents (e.g., cyclohexyl) increase lipophilicity compared to the furan derivative.
  • Electronic Effects : The nitro-thienyl group introduces strong electron-withdrawing effects, whereas the furan’s oxygen atom offers moderate electron donation.
  • Chirality: Amino-phenylacetyl derivatives exhibit stereochemical complexity, unlike the achiral furan compound.

Spectroscopic and Analytical Data

  • NMR : For tert-butyl glycinate derivatives, characteristic signals include:
    • tert-butyl group: δ ~1.4 ppm (¹H), ~28 ppm (¹³C).
    • Furan protons: δ ~6.3–7.4 ppm (¹H, furan ring).
  • HRMS : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ for tert-butyl (2-hydroxyacyl)glycinates: 246.1700 observed vs. 246.1703 calculated).
  • IR : Ester carbonyl stretches appear at ~1730–1750 cm⁻¹.

Biological Activity

tert-Butyl (furan-2-ylmethyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C12_{12}H15_{15}N1_{1}O3_{3}

The compound features a furan ring, which is known for its reactivity and ability to participate in various biochemical interactions. Its structural components suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, studies have indicated that derivatives with a furan moiety exhibit lower IC50_{50} values against specific bacterial enzymes, suggesting a strong binding affinity and inhibition potential .
  • Metal Ion Interaction : The compound's structure allows it to interact with metal ions, which is a common mechanism for many pharmacologically active compounds. This interaction may enhance its effectiveness as an inhibitor of metalloenzymes .

Table 1: Biological Activity Summary

Activity Effect Reference
Enzyme InhibitionIC50_{50} values ranging from 8.6 μM to 47 μM depending on the derivative
Interaction with Metal IonsStrong affinity for Zn(II) ions
Antimicrobial ActivityEffective against multiple bacterial strains

Case Studies

  • Inhibition of Glyoxalase Enzymes :
    A study focused on the inhibition of E. coli glyoxalase enzymes using various derivatives of furan-containing compounds, including this compound. The results indicated significant inhibition, highlighting its potential as a therapeutic agent in bacterial infections .
  • Anticancer Properties :
    Research has explored the anticancer potential of furan derivatives, including this compound, showing promising results in reducing cell proliferation in cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest .
  • Targeting Metalloenzymes :
    The compound has been evaluated for its ability to inhibit metalloenzymes associated with antibiotic resistance. The findings suggest that this compound can effectively disrupt the activity of these enzymes, providing a potential avenue for developing new antibiotics .

Q & A

Q. Q. How can tert-Butyl (furan-2-ylmethyl)glycinate be integrated into solid-phase peptide synthesis (SPPS) workflows?

  • Methodology :
  • Employ Fmoc/t-Bu protection strategies. Cleave the tert-butyl ester with TFA/anisole (95:5) while retaining furan-2-ylmethyl groups.
  • Use resin-bound glycinate derivatives to streamline purification .

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